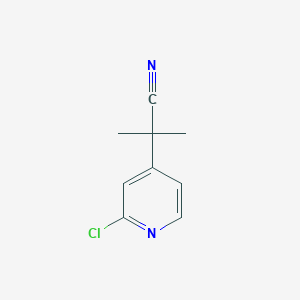

2-(2-Chloropyridin-4-yl)-2-methylpropanenitrile

CAS No.:

Cat. No.: VC18088769

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClN2 |

|---|---|

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile |

| Standard InChI | InChI=1S/C9H9ClN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,1-2H3 |

| Standard InChI Key | PEEFZNCHDXAWTO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C#N)C1=CC(=NC=C1)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

The compound belongs to the class of nitrile-substituted pyridine derivatives. Its molecular formula is C₉H₉ClN₂, with a molecular weight of 180.63 g/mol . Key structural features include:

-

A pyridine ring with a chlorine substituent at the 2-position.

-

A 2-methylpropanenitrile group attached to the 4-position of the pyridine ring.

The IUPAC name, 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile, reflects this substitution pattern. The nitrile group (-C≡N) enhances reactivity, making the compound amenable to further functionalization .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClN₂ | |

| Molecular Weight | 180.63 g/mol | |

| SMILES | CC(C)(C#N)C1=CC(=NC=C1)Cl | |

| InChIKey | PEEFZNCHDXAWTO-UHFFFAOYSA-N |

Synthesis and Scalability

Primary Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (SₙAr) reactions, leveraging the reactivity of halogenated pyridines. A representative method involves:

-

Substrate Preparation: 2-Chloro-4-fluoropyridine reacts with a nitrile anion generated from 2-methylpropanenitrile under basic conditions.

-

Reaction Conditions: Conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Key Reaction:

This method achieves high regioselectivity, with fluorine displacement occurring exclusively due to its superior leaving group ability .

Scalability and Industrial Relevance

Recent studies demonstrate the scalability of this approach, with reported yields exceeding 85% on multigram scales (up to 450 g) . The process is compatible with continuous-flow systems, enhancing its industrial applicability .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antidiabetic agents and kinase inhibitors. For example, it is employed in the construction of cyclic azabenzimidazole derivatives, which exhibit potent AMPK activation properties .

Agrochemical Development

In agrochemistry, its nitrile group facilitates the synthesis of herbicides and insecticides. Derivatives have shown activity against pest cytochrome P450 enzymes .

Material Science

The pyridine-nitrogen and nitrile group enable coordination to metal centers, making it useful in designing catalysts and luminescent materials .

| Hazard Class | Category | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | 4 | Use PPE; avoid ingestion. |

| Skin Irritation | 2 | Wear gloves and protective clothing. |

| Eye Irritation | 2A | Use safety goggles. |

Environmental Impact

No ecotoxicity data are publicly available, but nitriles generally require careful disposal to prevent groundwater contamination .

Recent Research and Innovations

Functional Group Transformations

A 2023 study highlighted the compound’s utility in decarboxylation reactions, yielding γ-alkylpyridines—key intermediates in drug discovery . For instance, hydrolysis of the nitrile to a carboxylic acid followed by decarboxylation produces substituted pyridines in 77 g quantities per batch .

Patent Activity

Patent EP2677869B1 discloses its use in synthesizing AMPK activators for diabetes treatment, underscoring its commercial value .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume